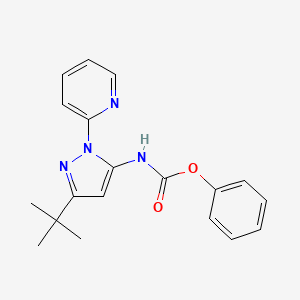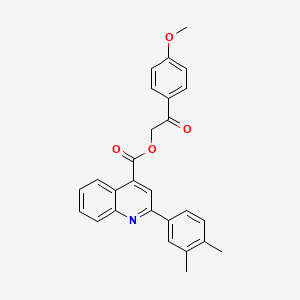
Methyl 2-(3-acetylphenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(3-acetylphenyl)acetate is an organic compound with the molecular formula C11H12O3. It is a derivative of phenylacetic acid and contains an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-(3-acetylphenyl)acetate can be synthesized through the direct acyl-alkylation of arynes. The procedure involves the use of cesium fluoride as a base and methyl acetoacetate as a starting material. The reaction is carried out in a nitrogen atmosphere to prevent oxidation and is heated to reflux in an oil bath. The reaction mixture is then cooled, and the product is purified through flash chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of ester synthesis and purification would apply. This typically involves large-scale reactions under controlled conditions, followed by purification steps such as distillation or crystallization to obtain the desired product.
化学反应分析
Types of Reactions
Methyl 2-(3-acetylphenyl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
Methyl 2-(3-acetylphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: May serve as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and materials.
作用机制
The mechanism of action of methyl 2-(3-acetylphenyl)acetate involves its reactivity as an ester and its ability to undergo various chemical transformations. The ester group can be hydrolyzed to form the corresponding acid and alcohol. The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization .
相似化合物的比较
Similar Compounds
- Methyl 2-(2-acetylphenyl)acetate
- 2-Acetylphenyl acetate
- 3-Acetylphenyl benzoate
Uniqueness
Methyl 2-(3-acetylphenyl)acetate is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthetic applications and research studies .
属性
分子式 |
C11H12O3 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC 名称 |
methyl 2-(3-acetylphenyl)acetate |
InChI |
InChI=1S/C11H12O3/c1-8(12)10-5-3-4-9(6-10)7-11(13)14-2/h3-6H,7H2,1-2H3 |
InChI 键 |
RHQSLFGILCXCPP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=CC(=C1)CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z)-2-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12047982.png)

![N'-[(E)-(3-chlorophenyl)methylidene]-2-hydroxy-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12047990.png)



![7-[(2E)-3-Chloro-2-butenyl]-8-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12048022.png)
![(S)-8-Chloro-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol hydrochloride](/img/structure/B12048023.png)

![[2-(2-Bromophenyl)cyclopropyl]methanamine](/img/structure/B12048037.png)


![N-(3,4-dimethoxybenzyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12048049.png)

